6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thia-2-azaspiro[34]octane-8-carboxylic acid is a spirocyclic compound that features a unique structure combining sulfur and nitrogen atoms within a spirocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid can be achieved through multiple synthetic routes. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These principles include optimizing reaction conditions to maximize yield and purity, as well as scaling up the synthesis process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom within the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in novel ways, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and target specific molecular structures.
Industry: The compound’s stability and reactivity make it useful in the development of new materials with specialized properties.
Wirkmechanismus
The mechanism of action of 6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Boc-8-hydroxy-6-thia-2-azaspiro[3.4]octane 6,6-dioxide
- 6-Thia-2-azaspiro[3.4]octane-2-carboxylic acid, 8-amino-, 1,1-dimethylethyl ester, 6,6-dioxide
Uniqueness
6-Thia-2-azaspiro[3.4]octane-8-carboxylic acid is unique due to its specific combination of sulfur and nitrogen atoms within a spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, which can be advantageous in specific research and industrial contexts.
Eigenschaften
Molekularformel |
C7H11NO2S |
---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
6-thia-2-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C7H11NO2S/c9-6(10)5-1-11-4-7(5)2-8-3-7/h5,8H,1-4H2,(H,9,10) |
InChI-Schlüssel |
FBIUMUGUIFYPGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2(CNC2)CS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.